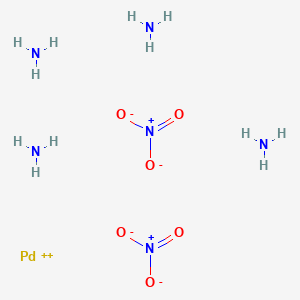

Tétraamminepalladium(II) dinitrate

Vue d'ensemble

Description

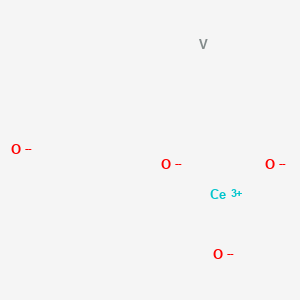

Tetraamminepalladium(2+) dinitrate, also known as Tetraamminedinitratopalladium, is a chemical compound with the linear formula Pd(NH3)4(NO3)2 . It has a molecular weight of 298.55 . This compound is typically available on the market as an aqueous solution . It is a colorless, transparent liquid with a faint ammonia-like odor .

Molecular Structure Analysis

The molecular structure of Tetraamminepalladium(2+) dinitrate is represented by the formula Pd(NH3)4(NO3)2 . This indicates that the compound consists of a palladium ion surrounded by four ammonia molecules and two nitrate ions.Chemical Reactions Analysis

Tetraamminepalladium(2+) dinitrate can be used as a palladium precursor to prepare various catalysts. For instance, it can be used to prepare a Pd/C catalyst for the decarbonylation of heptanoic acid to 1-hexene, a Pd/Al2O3 catalyst for the decomposition of formic acid, and a Pd/CNT catalyst for the dehalogenation of triclosan in water .Physical And Chemical Properties Analysis

Tetraamminepalladium(2+) dinitrate is a colorless, transparent liquid with a faint ammonia-like odor . It is only available on the market as an aqueous solution . The density of the solution is 1.04 g/mL at 25 °C .Applications De Recherche Scientifique

Catalyseur dans les réactions de couplage croisé

Le nitrate de tétraamminepalladium(II) est utilisé comme catalyseur dans diverses réactions de couplage croisé . Ces réactions sont fondamentales dans la synthèse de composés organiques complexes . Parmi celles-ci, on retrouve la réaction de couplage croisé de Buchwald-Hartwig, la réaction de Heck, le couplage de Hiyama, le couplage de Negishi, le couplage de Sonogashira, le couplage de Stille et le couplage de Suzuki-Miyaura.

Catalyseur dans la décomposition de l'acide formique

Ce composé peut être utilisé pour préparer un catalyseur Pd/Al2O3 pour la décomposition de l'acide formique . Ceci est particulièrement utile dans les applications de piles à combustible où l'acide formique est utilisé comme matériau de stockage d'hydrogène.

Catalyseur dans la déshalogénation du triclosan

Le nitrate de tétraamminepalladium(II) peut être utilisé pour préparer un catalyseur Pd/CNT pour la déshalogénation du triclosan dans l'eau . Ceci est important en chimie environnementale car le triclosan est un polluant courant dans les masses d'eau en raison de son utilisation répandue dans les produits de soins personnels.

Catalyseur dans la décarbonylation de l'acide heptanoïque

Ce composé peut être utilisé pour préparer un catalyseur Pd/C pour la décarbonylation de l'acide heptanoïque en 1-hexène . Cette réaction est importante dans la production d'alcènes, qui sont des intermédiaires clés dans la fabrication d'une large gamme de produits chimiques.

Précurseur de catalyseurs au platine hétérogènes

Le nitrate de tétraamminepalladium(II) est utilisé comme précurseur de catalyseurs au platine hétérogènes pour l'isomérisation d'alcanes non fonctionnalisés . Ceci est un processus crucial dans l'industrie pétrolière pour la production d'essence à indice d'octane élevé.

Génération in situ du peroxyde d'hydrogène

Ce composé est utilisé pour préparer un catalyseur Pd/TS-1 pour la génération in situ de H2O2 et l'oxydation subséquente du propylène en oxyde de propylène . Ceci représente une avancée significative en chimie verte car elle élimine le besoin de production et de stockage séparés du peroxyde d'hydrogène, qui peut être dangereux.

Safety and Hazards

Tetraamminepalladium(2+) dinitrate is classified as an oxidizing liquid (Category 2), and it may intensify fire . It can cause skin irritation (Category 2) and serious eye irritation (Category 2) . It is also explosive when dry . Therefore, it is recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Mécanisme D'action

Target of Action

Tetraamminepalladium(2+) dinitrate, also known as Tetraamminedinitratopalladium, primarily targets unfunctionalized alkanes . It is used as a precursor to heterogeneous platinum catalysts for isomerizing these alkanes .

Mode of Action

The compound interacts with its targets through a series of catalytic reactions . It is used to prepare a Pd/TS-1 catalyst for the in situ generation of H2O2 and subsequent oxidation of propylene to propylene oxide .

Biochemical Pathways

The primary biochemical pathway affected by Tetraamminepalladium(2+) dinitrate is the oxidation of propylene to propylene oxide . This process involves the in situ generation of H2O2 and the subsequent oxidation of propylene .

Result of Action

The result of the action of Tetraamminepalladium(2+) dinitrate is the conversion of propylene to propylene oxide . This is achieved through the generation of H2O2 and the subsequent oxidation process .

Action Environment

The action of Tetraamminepalladium(2+) dinitrate is influenced by environmental factors. The compound is only brought on the market in solution (usually with 6-7% Pd content) because of the explosive properties of the solid form . The solvent can, however, be separated without affecting the chemical stability of the substance . This suggests that the compound’s action, efficacy, and stability can be influenced by the solvent and concentration in which it is used.

Propriétés

IUPAC Name |

azane;palladium(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.4H3N.Pd/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDMMNCAAAYGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6O6Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15974-14-8 (Parent) | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90893423 | |

| Record name | Palladium(II) nitrate tetraamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetraamminepalladium(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13601-08-6 | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, nitrate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium(II) nitrate tetraamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminepalladium(2+) dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Can exposure to Tetraamminepalladium(II) nitrate cause allergic reactions?

A: Yes, occupational exposure to Tetraamminepalladium(II) nitrate can lead to allergic reactions. A case study reported a laboratory technician developing contact urticaria and rhinitis due to immediate allergy to palladium salts, including Tetraamminepalladium(II) nitrate. [] Symptoms included itchy facial erythema, urticarial wheals, rhinitis, sneezing, and eye itching upon exposure to the compound. []

Q2: What are the applications of Tetraamminepalladium(II) nitrate in material science?

A: Tetraamminepalladium(II) nitrate is used as a precursor for depositing palladium onto various materials. One example is its application in the production of Pd/Z (Palladium deposited on zeolite), a material used in the Purge Stripper System for tritium facilities. [] The compound, in conjunction with Type 4A zeolite, facilitates the deposition process. []

Q3: How does the choice of palladium precursor influence catalytic activity in toluene oxidation?

A: The choice of palladium precursor significantly affects the catalytic activity in toluene oxidation. A study comparing Tetraamminepalladium(II) nitrate and palladium chloride as precursors for Pd/Al2O3 catalysts found that the former resulted in superior performance. [] This difference is attributed to the smaller particle size, enhanced dispersion, and higher specific surface area achieved with Tetraamminepalladium(II) nitrate, leading to higher catalytic activity in toluene oxidation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)

![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)